molecular formula C18H28N2O3S B5340935 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B5340935
M. Wt: 352.5 g/mol
InChI Key: UWMRLRAECBYLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as BPP-4, is a synthetic compound that has gained much attention in recent years due to its potential applications in scientific research. BPP-4 is a piperidine derivative that has been shown to possess unique pharmacological properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is complex and not yet fully understood. However, it is known that the compound interacts with opioid receptors in the brain, leading to the activation of downstream signaling pathways. This ultimately results in the modulation of pain and reward pathways, as well as other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity at opioid receptors, it has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. This compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is its potency and selectivity for opioid receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is its potential applications in the treatment of pain and addiction. Another potential direction is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states.

Synthesis Methods

The synthesis of 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide involves the reaction of 1-(butylsulfonyl)piperidine with 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of interest is its ability to modulate the activity of opioid receptors. Studies have shown that this compound can act as a potent agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.

properties

IUPAC Name

1-butylsulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-2-3-15-24(22,23)20-13-10-17(11-14-20)18(21)19-12-9-16-7-5-4-6-8-16/h4-8,17H,2-3,9-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMRLRAECBYLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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